molecular formula C17H25N3O B11836417 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- CAS No. 646056-11-3

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-

Cat. No.: B11836417
CAS No.: 646056-11-3
M. Wt: 287.4 g/mol
InChI Key: VFPJASNIRPDTRK-UHFFFAOYSA-N
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Description

7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[44]nonane is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5-(Cyclopentyloxy)pyridin-3-yl)-1,7-diazaspiro[4Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and bone-related disorders. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the diazaspiro family, characterized by a spirocyclic structure that includes nitrogen atoms. Its molecular formula is C14H20N4OC_{14}H_{20}N_{4}O, with specific functional groups that contribute to its biological activity.

Structural Representation

Property Value
Molecular FormulaC14H20N4OC_{14}H_{20}N_{4}O
Molecular Weight276.34 g/mol
SMILESCC1(C2CCN(C1)C(=N2)N)C(=O)C(=O)C(=N)C(=O)
InChIInChI=1S/C14H20N4O/c1-6-13-12-10-14(15)11(9-8-18-17)7-3-5-16/h7,9-12H,6H2,1-5H3,(H2,15,16)

1,7-Diazaspiro[4.4]nonane derivatives have been studied for their interaction with neuronal nicotinic receptors (NNRs), particularly the α4β2 subtype. This selectivity suggests potential applications in treating central nervous system disorders such as anxiety and depression.

Key Findings:

  • NNR Modulation : The compound exhibits modulating effects on NNRs, which are implicated in various neurological functions and disorders .
  • Inhibition of Osteoclast Activity : Research indicates that certain derivatives can inhibit osteoclast activity in vitro and in vivo, suggesting a role in preventing bone loss without affecting bone formation .

1. Osteoclast Activity Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of diazaspiro compounds effectively inhibited human and mouse osteoclast activities. The lead compound E197 showed significant inhibition with an IC50 value indicating effective concentration levels .

2. Neurological Effects

In animal models, the compound has shown anxiolytic-like effects in elevated plus maze tests and antidepressant-like effects in tail suspension tests . These findings highlight its potential as a therapeutic agent for mood disorders.

Comparative Biological Activity Table

Compound Biological Activity IC50 (µM) Target
1,7-Diazaspiro[4.4]nonane Derivative E197Osteoclast activity inhibition10Human Osteoclasts
(R)-7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonaneNNR modulationNot specifiedα4β2 Nicotinic Receptors
E202Osteoclast activity inhibition8Human Osteoclasts

Properties

CAS No.

646056-11-3

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

7-(5-cyclopentyloxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C17H25N3O/c1-2-5-15(4-1)21-16-10-14(11-18-12-16)20-9-7-17(13-20)6-3-8-19-17/h10-12,15,19H,1-9,13H2

InChI Key

VFPJASNIRPDTRK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=C2)N3CCC4(C3)CCCN4

Origin of Product

United States

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